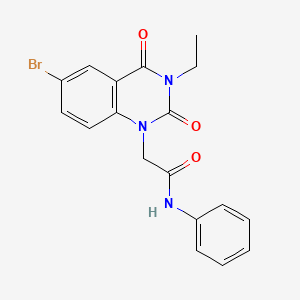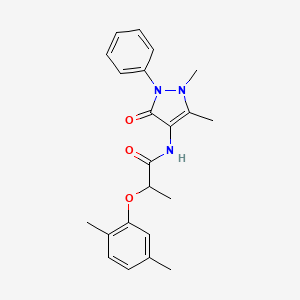
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
説明
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H16BrN3O3 and its molecular weight is 402.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide is 401.03750 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihistaminic Agents
A novel class of compounds including variations of quinazolinone derivatives has been synthesized and tested for H1-antihistaminic activity. These compounds, like 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, show significant protective effects against histamine-induced bronchospasm in animal models. Compound S3, in particular, exhibited notable activity with minimal sedation, suggesting potential as a new class of antihistamines (Alagarsamy et al., 2012).
Photodynamic Therapeutics
Some quinazolinone derivatives demonstrate photo-activity towards plasmid DNA under UV irradiation. These compounds, including 3-amino-2-methyl-quinazolin-4(3H)-ones, have shown potential in photo-chemo or photodynamic therapy. Particularly, the incorporation of chromophores and auxochromes in these derivatives can 'turn on' or 'off' photosensitization, which could be valuable in developing novel therapeutic agents (Mikra et al., 2022).
Antimicrobial Activity
Quinazolinone derivatives, including those like 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid-derived compounds, have been evaluated for their antimicrobial properties. They exhibited significant antibacterial and antifungal activities, suggesting potential use in addressing microbial infections (Patel & Patel, 2007).
Anticancer Applications
Quinazolinone derivatives have shown potential in treating proliferative diseases, including non-small-cell lung cancer (NSCLC). Compounds like PD153035 and gefitinib, developed from quinazolinone derivatives, are notable for their inhibitory activity on tyrosine kinases, which play a crucial role in cancer cell proliferation (Őrfi et al., 2004).
Antiviral Properties
Certain 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been synthesized and tested for antiviral activity, particularly against Pox viruses. These studies suggest the potential of these compounds in developing treatments against viral infections (Dinakaran et al., 2003).
Anti-Diabetic Agents
Indole-based hybrid scaffolds, including some quinazolinone derivatives, have been explored as anti-diabetic agents. They demonstrated significant inhibition of the α-glucosidase enzyme, indicating potential use in diabetes treatment (Nazir et al., 2018).
特性
IUPAC Name |
2-(6-bromo-3-ethyl-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-21-17(24)14-10-12(19)8-9-15(14)22(18(21)25)11-16(23)20-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYNDOGHSVOFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4599760.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4599763.png)
![METHYL 3-({[4-(3-CHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4599771.png)
![2-(2,6-Dichloro-4-{[(5E)-1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4599778.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4599792.png)
![N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B4599800.png)
![2-[2-[(E)-[1-(4-methoxycarbonylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4599802.png)
![2-(2-FLUOROPHENYL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4599804.png)
![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4599806.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4599824.png)
![1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4599831.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]acetate](/img/structure/B4599835.png)
